molecular formula C9H7NO3 B074183 2-Nitrocinnamaldehyde CAS No. 1466-88-2

2-Nitrocinnamaldehyde

Cat. No.: B074183
CAS No.: 1466-88-2
M. Wt: 177.16 g/mol
InChI Key: VMSMELHEXDVEDE-HWKANZROSA-N
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Biochemical Analysis

Preparation Methods

2-Nitrocinnamaldehyde can be synthesized through several methods:

Chemical Reactions Analysis

2-Nitrocinnamaldehyde undergoes various chemical reactions:

Common reagents and conditions used in these reactions include nitric acid for nitration, sulfuric acid for acidification, and various reducing agents for the reduction of the nitro group. Major products formed from these reactions include 2-nitrocinnamic acid and indole derivatives .

Comparison with Similar Compounds

2-Nitrocinnamaldehyde can be compared with other similar compounds such as:

    4-Nitrocinnamaldehyde: Similar in structure but with the nitro group at the para position.

    4-Dimethylamino cinnamaldehyde: Contains a dimethylamino group instead of a nitro group.

    2-Nitrobenzaldehyde: Lacks the cinnamaldehyde moiety but contains the nitro group at the ortho position.

The uniqueness of this compound lies in its specific arrangement of the nitro group and the cinnamaldehyde moiety, which imparts distinct chemical reactivity and applications .

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSMELHEXDVEDE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466-88-2, 66894-06-2
Record name o-Nitrocinnamaldehyde
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Record name 2-Nitrocinnamaldehyde
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Record name 1466-88-2
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Record name 2-nitrocinnamaldehyde
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Record name trans-2-Nitrocinnamaldehyde
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Record name 2-NITROCINNAMALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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